3-Chloro-4-cyclopropylsulfanylaniline
Description
Properties
IUPAC Name |
3-chloro-4-cyclopropylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFZTXIJJRUUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564530-62-6 | |
| Record name | 3-chloro-4-(cyclopropylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropylsulfanylaniline typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-chloro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 3-chloro-4-aminoaniline.
Cyclopropylsulfanyl Substitution: Finally, the amino group is reacted with cyclopropylthiol under suitable conditions to introduce the cyclopropylsulfanyl group.
Industrial Production Methods: Industrial production methods for 3-Chloro-4-cyclopropylsulfanylaniline may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropylsulfanylaniline can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-cyclopropylsulfanylaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Scientific Research Applications
3-Chloro-4-cyclopropylsulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropylsulfanylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds are compared due to shared chloro-substituted aromatic or aniline-derived frameworks:
Key Observations:
- Substituent Position and Electronic Effects: The target compound’s chloro and amino groups at positions 3 and 4 create distinct electronic effects compared to 4-Chloro-N-(cyclopropylmethyl)aniline, where the chloro group is para to the nitrogen. This positional difference may influence reactivity, such as electrophilic substitution patterns . The cyclopropylsulfanyl group in the target compound introduces sulfur, which is absent in the other analogs.
- Functional Group Diversity: The phthalimide derivative (C₁₄H₈ClNO₂) features a rigid, electron-deficient isoindole-1,3-dione ring, enabling applications in high-performance polymers . In contrast, the target compound’s aniline backbone and flexible sulfanyl group may favor nucleophilic reactions or coordination chemistry.
Physical and Spectroscopic Properties
- No CCS data are available for the other compounds, limiting direct comparisons.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~199 g/mol) compared to 3-chloro-N-phenyl-phthalimide (~265 g/mol) suggests better solubility in organic solvents, though the sulfanyl group may introduce polarity-dependent solubility trade-offs.
- 4-Chloro-N-(cyclopropylmethyl)aniline (181.66 g/mol) lacks sulfur but includes a methyl-cyclopropyl group, likely enhancing lipophilicity relative to the target compound .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-cyclopropylsulfanylaniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylthiol groups can be introduced via thiol-amine coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with yields ranging from 45–70% depending on steric hindrance from the cyclopropyl group. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How should researchers characterize the structural and electronic properties of 3-Chloro-4-cyclopropylsulfanylaniline?
Methodological Answer: Use a combination of spectroscopic and computational methods:
- NMR : Analyze H and C NMR shifts to confirm substitution patterns. The cyclopropyl group’s ring strain induces distinct downfield shifts for adjacent protons (~2.5–3.5 ppm) .
- X-ray crystallography : Resolve crystal structures to determine bond angles and torsional strain (e.g., C–S–C angles ~100°–105° due to steric effects) .
- DFT calculations : Model electron distribution using Gaussian09 with B3LYP/6-31G(d) basis sets to predict reactivity at the aniline nitrogen or sulfur sites .
Q. What are the stability considerations for 3-Chloro-4-cyclopropylsulfanylaniline under storage and experimental conditions?
Methodological Answer: The compound is sensitive to light and moisture. Store under argon at –20°C in amber vials. Degradation studies in DMSO-d6 show <5% decomposition over 72 hours at 25°C but >20% in aqueous buffers (pH 7.4) due to hydrolysis of the sulfanyl group. Monitor stability via LC-MS; major degradation products include cyclopropanethiol and chloroaniline derivatives . For in vitro assays, prepare fresh solutions in anhydrous solvents (e.g., DMSO) and confirm stability using UV-Vis spectroscopy (λ~270 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 3-Chloro-4-cyclopropylsulfanylaniline derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example:
- Solvent polarity : Compare H NMR in CDCl3 vs. DMSO-d6; hydrogen bonding in DMSO can deshield aromatic protons by 0.2–0.5 ppm .
- Tautomeric equilibria : Use variable-temperature NMR (–40°C to 60°C) to identify dynamic processes (e.g., amine-thiol tautomerism).
- XRD validation : Cross-reference spectral predictions with experimental crystal structures to confirm assignments .
Q. What experimental strategies mitigate interference from the cyclopropyl group in catalytic studies?
Methodological Answer: The cyclopropyl group’s ring strain can inhibit catalysis via steric hindrance or electronic effects. Strategies include:
- Ligand design : Use bulky ligands (e.g., phosphines) to shield the catalyst’s active site.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance substrate solubility and reduce aggregation.
- Kinetic studies : Perform time-resolved UV-Vis or GC-MS to identify rate-limiting steps. For example, Suzuki-Miyaura coupling yields drop below 50% with aryl bromides but improve to 75% with iodides due to faster oxidative addition .
Q. How can computational modeling predict the bioactivity or environmental fate of 3-Chloro-4-cyclopropylsulfanylaniline?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). The sulfanyl group shows strong hydrogen-bonding affinity with Ser138 in CYP3A4 .
- Environmental persistence : Apply EPI Suite to estimate biodegradation (BIOWIN3 model: t₁/₂ ~120 days in soil) and ecotoxicity (ECOSAR: LC50 ~2.1 mg/L for Daphnia magna) . Validate with experimental OECD 301F biodegradation tests .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationships (SAR)?
Methodological Answer:
- Dose-response curves : Fit data to a four-parameter logistic model (IC50/EC50) using GraphPad Prism. Include replicates (n≥3) and report 95% confidence intervals.
- SAR studies : Apply principal component analysis (PCA) to reduce dimensionality of electronic (Hammett σ) and steric (Taft Eₛ) parameters. Use partial least squares regression (PLS) to correlate descriptors with bioactivity .
Q. How should researchers address ethical and reproducibility concerns in reporting synthetic protocols?
Methodological Answer:
- Data transparency : Publish detailed experimental procedures, including raw spectral data (e.g., NMR FID files) in repositories like Zenodo.
- Ethical compliance : Obtain institutional approval for toxicity studies (IACUC or equivalent) and declare compliance with OECD guidelines for environmental testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
